![molecular formula C20H18N2O2 B12892643 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is an organic compound featuring a bifuran core with two aniline groups attached at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline typically involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method allows for the formation of the bifuran core, which can then be further functionalized to introduce the aniline groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The bifuran core can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is not fully understood, but it is believed to interact with various molecular targets through its bifuran core and aniline groups. These interactions can influence biological pathways and enzyme activities, making it a compound of interest for further study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aniline groups.
2,2’-Bifuran-5,5’-dicarboxylic acid: Another bifuran derivative with carboxylic acid groups.
Uniqueness
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is unique due to the presence of both the bifuran core and the aniline groups, which provide distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C20H18N2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-[2-(4-aminophenyl)-5-(furan-2-yl)-3H-furan-2-yl]aniline |
InChI |
InChI=1S/C20H18N2O2/c21-16-7-3-14(4-8-16)20(15-5-9-17(22)10-6-15)12-11-19(24-20)18-2-1-13-23-18/h1-11,13H,12,21-22H2 |
InChI-Schlüssel |
CVOHRRMVEUAYJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(OC1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


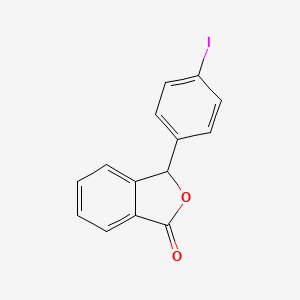
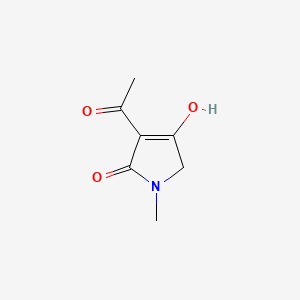

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
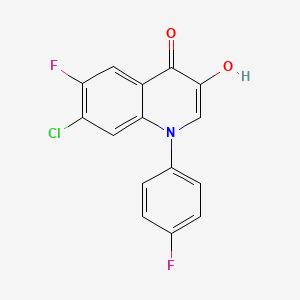
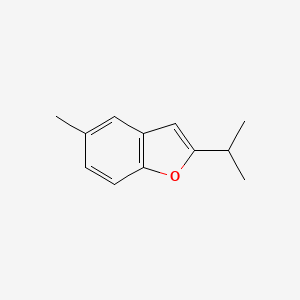
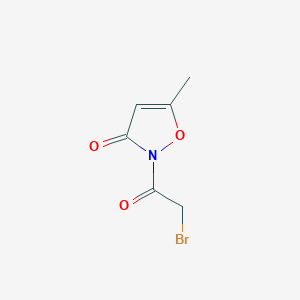
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
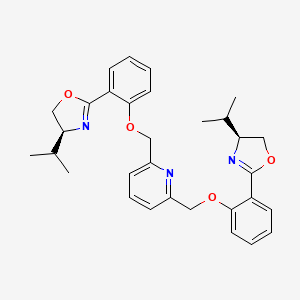
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
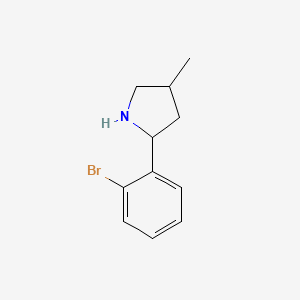
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
